molecular formula C14H16N4O2 B2986637 N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1052631-21-6

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2986637
CAS No.: 1052631-21-6
M. Wt: 272.308
InChI Key: PHQKTLDYVOWVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and biological research. While specific biological data for this exact molecule may be limited, it belongs to the well-studied class of pyrazole carboxamides, a scaffold recognized for its diverse pharmacological potential . The structure of this reagent integrates two privileged motifs: a 1,3-dimethyl-1H-pyrazole-4-carboxamide core and a 4-acetamidophenyl group. Pyrazole derivatives are established as key scaffolds in the development of therapeutic agents, particularly in the areas of oncology and inflammation . The 4-acetamidophenyl moiety is a common feature in compounds investigated for their bioactive properties, as evidenced by its presence in other research molecules with demonstrated anticancer and antimicrobial activity . Mechanistically, pyrazole carboxamides have been shown to interact with critical biological targets. Related compounds have demonstrated the ability to inhibit fungal growth by disrupting mitochondrial function, specifically by targeting succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV), leading to reduced mitochondrial membrane potential and cell death . In anticancer research, structurally similar pyrazole-containing molecules have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines . Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex molecules, or as a probe for studying structure-activity relationships (SAR) within this chemotype. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9-13(8-18(3)17-9)14(20)16-12-6-4-11(5-7-12)15-10(2)19/h4-8H,1-3H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQKTLDYVOWVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an acetamidophenyl group and a carboxamide functional group. Its molecular formula is C12H14N4O2, and it exhibits characteristics typical of pyrazole derivatives, which are known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study evaluating various derivatives showed that modifications on the pyrazole scaffold significantly influenced their cytotoxicity against cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity : The compound was tested at a concentration of 100 µM for 24 hours using an MTT assay. Results indicated that it exhibited moderate cytotoxic effects with a post-treatment viability ranging from 64% to 86% depending on the specific derivative and substituents used .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was found to enhance anticancer activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed reduced viability in A549 cells (64% and 61% respectively) compared to the parent compound .

Antimicrobial Activity

The antimicrobial properties of this compound were also evaluated against multidrug-resistant strains.

Key Findings:

  • Resistance Profiles : The compound demonstrated selective activity against methicillin-resistant Staphylococcus aureus (MRSA), showing potential as an antimicrobial agent against resistant pathogens .
  • Minimum Inhibitory Concentration (MIC) : While certain derivatives showed no activity against Gram-negative bacteria, others exhibited promising MIC values against Gram-positive strains, indicating its potential utility in treating infections caused by resistant bacteria .

Comparative Analysis Table

Activity TypeCompound TestedKey Results
Anticancer This compoundModerate cytotoxicity; reduced A549 viability
Antimicrobial This compoundEffective against MRSA; no activity against Gram-negative bacteria

Case Studies

  • Anticancer Efficacy : In one case study, derivatives of this compound were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that specific modifications led to enhanced apoptosis markers, suggesting a mechanism of action that warrants further investigation .
  • Antimicrobial Resistance : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of MRSA. The findings revealed that certain derivatives could inhibit bacterial growth effectively, highlighting their potential as new therapeutic agents in the fight against antibiotic resistance .

Comparison with Similar Compounds

Role of Substituents on the Aromatic Ring

  • Electron-Withdrawing Groups (EWGs): Compounds with trifluoro (9a) or chloro (9g) substituents exhibit superior fungicidal activity compared to non-halogenated analogs. The EC₅₀ of 9g (1.31 µg/mL) suggests that chloro groups enhance target binding, likely through hydrophobic and electronic effects .
  • Fluorine Substitution: Penflufen’s 5-fluoro modification improves metabolic stability and target affinity, contributing to its commercial viability as a fungicide .

Impact of the Carbamoyl Linker

  • Replacing the carboxamide with a thiourea moiety (as in ) reduces activity, indicating the carboxamide’s critical role in hydrogen bonding with succinate dehydrogenase (SDH) .

Scaffold Flexibility

  • Biphenyl vs. Monophenyl Scaffolds: Biphenyl derivatives (e.g., 9a, 9g) show enhanced activity over monophenyl analogs due to increased hydrophobic interactions with SDH’s ubiquinone-binding site .

Q & A

Basic: What synthetic methodologies are recommended for N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adapting this approach, researchers can substitute phenylhydrazine with 4-acetamidophenylhydrazine and introduce dimethyl groups at the pyrazole ring. Post-synthesis, column chromatography or recrystallization (as in , where m.p. 178–247°C were reported for similar compounds) ensures purity.

Basic: Which analytical techniques validate the structural integrity and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., NH groups in carboxamide).
  • High-resolution mass spectrometry (HR-MS) for molecular weight verification (e.g., used HR-MS for deuterated analogs).
  • X-ray crystallography (as in for pyrazole-carboxylic acid derivatives) to resolve stereochemical ambiguities.
  • HPLC with UV detection (≥95% purity threshold) to assess impurities, especially given the absence of vendor-provided analytical data for similar compounds .

Advanced: How can researchers address low aqueous solubility during in vitro assays?

Low solubility (common in pyrazole-carboxamides, as noted in ) can be mitigated by:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at non-critical positions while preserving bioactivity. highlights deuterated analogs to improve metabolic stability.
  • Formulation : Use co-solvents (DMSO <1%) or nanoemulsions. For in vivo studies, suggests prodrug strategies (e.g., esterification of carboxamide).
  • Salt formation : Explore hydrochloride or sodium salts if ionizable groups are present.

Advanced: What experimental designs optimize selectivity studies for enzyme inhibition?

To assess selectivity:

  • Competitive binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities against off-target enzymes .
  • Kinetic studies : Compare IC₅₀ values under varied substrate concentrations (e.g., Lineweaver-Burk plots).
  • Structural analogs : Test derivatives (e.g., ’s isoxazole-pyrazole hybrids) to identify critical substituents for target interaction.

Advanced: How should contradictions in biochemical assay data (e.g., IC₅₀ variability) be resolved?

  • Orthogonal assays : Validate results using complementary methods (e.g., fluorescence polarization and enzymatic activity assays).
  • Control standardization : Ensure consistent buffer pH, temperature, and co-solvent concentrations (DMSO variability can alter enzyme kinetics).
  • Data normalization : Reference internal standards (e.g., ’s deuterated compounds) to correct for batch-to-batch variability.

Basic: What spectroscopic and computational tools predict molecular interactions?

  • FT-IR spectroscopy : Identify hydrogen bonding between the carboxamide group and biological targets (e.g., NH stretching at ~3300 cm⁻¹) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., applied docking to pyrazole-isoxazole hybrids).
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: What strategies enhance pharmacokinetic properties for in vivo studies?

  • Prodrug design : Mask polar groups (e.g., carboxamide → ester) to improve bioavailability, as seen in deuterated analogs .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for structural modification.
  • Lipinski’s Rule compliance : Ensure logP <5, molecular weight <500 Da, and ≤10 H-bond acceptors/donors.

Advanced: How can researchers link mechanistic studies to broader biological pathways?

  • Transcriptomics/proteomics : Correlate compound exposure with gene/protein expression changes (e.g., RNA-seq for enzyme targets).
  • Pathway enrichment analysis : Tools like DAVID or KEGG mapper identify affected pathways (e.g., apoptosis, inflammation).
  • CRISPR screening : Validate target relevance by knocking out putative enzymes and assessing resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.